
3-(2-Aminoethyl)-8-methoxy-5-methyl-1,2-dihydroquinolin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of tryptamine, which is an organic compound of the catecholamine and phenethylamine families . Tryptamine constitutes about 80% of the catecholamine content in the brain .
Synthesis Analysis
Tryptamine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using methods such as X-ray diffraction, FT-IR, and FT-Raman spectra.Chemical Reactions Analysis
The chemical reactions of similar compounds involve degradation in alkaline media, elimination of 2-aminoethanol, and formation of 2-hydroxyethyl methacrylamide repeat units.Physical And Chemical Properties Analysis
The physical properties of similar compounds can be inferred from the work of Perevyazko et al., who studied the physical properties of cationic poly (2-aminoethyl-methacrylate)s. The chemical properties can be inferred from the work of Narain and Armes, who reported on the ring-opening reaction of 2-aminoethyl methacrylate with D-gluconolactone, followed by polymerization.Applications De Recherche Scientifique
Synthesis and Characterization
- Synthetic Processes : Researchers have explored various synthetic processes involving compounds similar to 3-(2-Aminoethyl)-8-methoxy-5-methyl-1,2-dihydroquinolin-2-one hydrochloride. For instance, a study by Ukrainets et al. (2014) discusses the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, which results in the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets, I., Petrushova, L. A., Davidenko, A., & Grinevich, L. A., 2014).
Chemical and Structural Analysis
- Structural Analysis : Patel & Patel (2017) synthesized a novel ligand similar to this compound, known as MDMQ, by reacting 1-methyl-1,2-dihydroquinolin-4-ol with 5-chloromethyl-8-hydroxyquinoline hydrochloride. This study highlights the importance of understanding the structural characteristics of such compounds (Patel, K., & Patel, H. S., 2017).
Pharmacological Potential
- Antiparasitic Properties : A study by Carroll et al. (1976) explored the antimalarial properties of compounds structurally related to this compound. The study included the synthesis of various 1-alkyl-8-(aminoalkylamino)-6-methyl1-1,2,3,4-tetrahydroquinolines, demonstrating their potential in antimalarial applications (Carroll, F., Blackwell, J., Philip, A., & Twine, C., 1976).
Future Applications
- Antihypoxic Activity : Ukrainets, Mospanova, & Davidenko (2014) investigated compounds structurally akin to this compound for their antihypoxic actions. They found that several amides derived from such compounds exhibited high antihypoxic effects, suggesting potential therapeutic applications (Ukrainets, I., Mospanova, E., & Davidenko, A., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-aminoethyl)-8-methoxy-5-methyl-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-8-3-4-11(17-2)12-10(8)7-9(5-6-14)13(16)15-12;/h3-4,7H,5-6,14H2,1-2H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGZFYJCHDAHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine](/img/structure/B2464567.png)
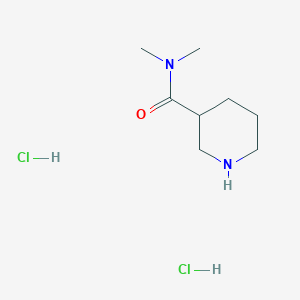
![2-(benzylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2464570.png)
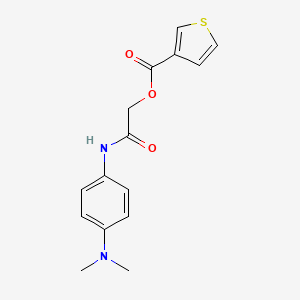
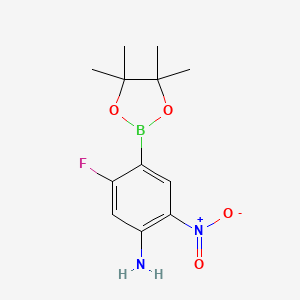

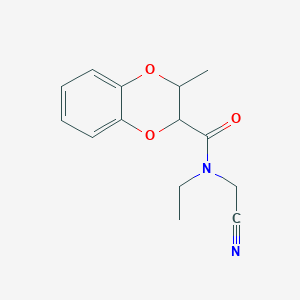

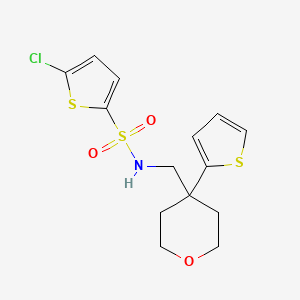
![1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2464584.png)
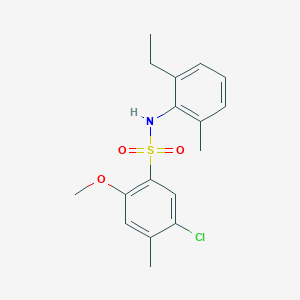
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2464586.png)


